molecular formula C20H17FO2S B015506 Sulindac sulfide CAS No. 49627-27-2

Sulindac sulfide

货号: B015506
CAS 编号: 49627-27-2
分子量: 340.4 g/mol
InChI 键: LFWHFZJPXXOYNR-MFOYZWKCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulindac sulfide is an active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is particularly notable for its ability to inhibit the cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, compounds involved in inflammation and pain .

准备方法

Synthetic Routes and Reaction Conditions

Sulindac sulfide is synthesized from sulindac through a reduction process. The typical synthetic route involves the reduction of sulindac using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfide product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude mixture is often purified using techniques such as silica gel column chromatography, employing solvents like hexane and acetone .

化学反应分析

Types of Reactions

Sulindac sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Anti-inflammatory and Analgesic Properties

Sulindac sulfide is primarily recognized for its role as an anti-inflammatory and analgesic agent. It is commonly used in the treatment of conditions such as:

  • Rheumatoid arthritis
  • Osteoarthritis
  • Ankylosing spondylitis

The compound exerts its effects by inhibiting the synthesis of prostaglandins through cyclooxygenase (COX) inhibition, leading to reduced inflammation and pain relief .

Cancer Prevention and Treatment

This compound has shown promising results in cancer prevention and treatment, particularly in colorectal cancer. Its mechanisms include:

  • Inhibition of Tumor Growth : SS selectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. Studies have demonstrated that it induces apoptosis (programmed cell death) in these cells, providing a potential therapeutic avenue for cancer treatment .
  • Scavenging Reactive Species : SS has been shown to enhance scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cancer pathophysiology. This antioxidant activity may contribute to its anticarcinogenic effects .
  • Immunomodulatory Effects : Recent studies indicate that SS can modulate immune responses, enhancing the efficacy of immunotherapies. For instance, it has been identified as a potential replacement for gamma-secretase inhibitors (GSIs) in triple-negative breast cancer (TNBC), showing significant anti-tumor activity without suppressing immune function .

Mechanistic Insights

The biochemical mechanisms underlying the action of this compound include:

  • COX-independent Pathways : While COX inhibition is a well-known mechanism, this compound also acts through non-COX pathways, such as inhibiting cyclic guanosine monophosphate phosphodiesterase (cGMP PDE), which may contribute to its antitumor effects .
  • Reduction of Inflammatory Mediators : SS has been shown to decrease the recruitment of M2 macrophages and reduce cancer-related inflammation, further supporting its role in tumor suppression .

Pharmacokinetics and Clinical Efficacy

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Key findings include:

  • Absorption and Metabolism : Sulindac is a prodrug that is converted into its active metabolites, including this compound and sulindac sulfone, in vivo. The pharmacokinetic profile indicates that SS has a favorable absorption rate and bioavailability when administered orally .
  • Clinical Trials : Various clinical studies have evaluated the safety and efficacy of this compound in patients with different conditions, including advanced non-small cell lung cancer (NSCLC). Results indicate that SS may provide therapeutic benefits with manageable side effects .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

StudyConditionFindings
Rheumatoid ArthritisSignificant reduction in pain and inflammation observed with SS treatment.
Triple-Negative Breast CancerSS showed remarkable single-agent anti-tumor activity; enhanced effects when combined with immunotherapy.
Colorectal CancerSS demonstrated chemopreventive properties by inhibiting tumor formation in animal models.

作用机制

Sulindac sulfide exerts its effects primarily by inhibiting the cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been shown to affect other molecular targets and pathways, including the inhibition of the nuclear factor kappa B pathway and the induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique among NSAIDs due to its specific metabolic pathway and its ability to undergo enterohepatic circulation, which helps maintain constant blood levels of the compound. This property contributes to its relatively lower gastrointestinal side effects compared to other NSAIDs .

生物活性

Sulindac sulfide (SS), an active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, has garnered significant attention for its diverse biological activities, particularly in cancer treatment and prevention. This article explores the biological mechanisms, pharmacological effects, and clinical implications of this compound, supported by data tables and case studies.

Overview of Sulindac and Its Metabolites

Sulindac is a prodrug that undergoes metabolic conversion primarily in the liver and colon to yield two main active metabolites: this compound (SS) and sulindac sulfone (SSo). While SS is known for its dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2), SSo exhibits limited activity against these enzymes but has been shown to possess significant anticancer properties.

Table 1: Comparison of Sulindac Metabolites

Metabolite COX Inhibition Anticancer Activity Mechanism
SulindacModerateYesInduces apoptosis in cancer cells
This compoundStrongYesInhibits prostaglandin synthesis
Sulindac SulfoneNoneLimitedChemopreventive effects
  • COX Inhibition : SS effectively inhibits COX-1 and COX-2, leading to reduced synthesis of prostaglandins, which are involved in inflammation and tumor progression. The IC50 values for COX-1 and COX-2 inhibition have been reported at approximately 115 nM and 140 nM, respectively .
  • Induction of Apoptosis : SS sensitizes cancer cells to oxidative stress by increasing reactive oxygen species (ROS) production, thereby promoting apoptosis. This mechanism has been observed in various cancer cell lines, including lung and colorectal cancers .
  • Impact on Cancer Stem Cells : Recent studies highlight SS's ability to reverse aberrant self-renewal in progenitor cell models, suggesting its potential as a therapeutic agent against cancer stem cells .
  • Notch Signaling Modulation : SS has been identified as a γ-secretase modulator that inhibits Notch signaling pathways, which are often dysregulated in cancers like triple-negative breast cancer (TNBC) .

Colorectal Cancer Prevention

This compound has demonstrated efficacy in reducing the size and number of colorectal polyps in patients with familial adenomatous polyposis (FAP).

Case Study Summary:

  • Study by Labayle et al. (1991) : In a randomized placebo-controlled trial involving 10 patients with rectal polyps, treatment with 300 mg/day of sulindac led to complete regression of polyps in 6 patients .
  • Giardello et al. (1993) : In a larger study with 22 patients, sulindac treatment resulted in a 44% reduction in the number of polyps after nine months (p = 0.014) and a 35% reduction in size (p < 0.001) .

Antitumor Activity in Breast Cancer

Recent investigations into TNBC models have shown that SS not only inhibits tumor growth but also enhances the efficacy of immunotherapies when combined with agents like a-PD1 .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption and significant bioavailability, which is crucial for its therapeutic effects. Studies indicate that SS reaches peak plasma concentrations within hours of administration, with a half-life conducive to daily dosing regimens .

属性

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWHFZJPXXOYNR-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049078
Record name Sulindac sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49627-27-2, 32004-67-4
Record name Sulindac sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49627-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulindac sulfide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulindac sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULINDAC SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulindac sulfide
Reactant of Route 2
Reactant of Route 2
Sulindac sulfide
Reactant of Route 3
Sulindac sulfide
Reactant of Route 4
Sulindac sulfide
Reactant of Route 5
Sulindac sulfide
Reactant of Route 6
Sulindac sulfide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。